![molecular formula C8H7ClN2 B572010 7-Chloro-1-methyl-1H-indazole CAS No. 1216697-27-6](/img/structure/B572010.png)
7-Chloro-1-methyl-1H-indazole
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Overview
Description
7-Chloro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 7-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 7-Chloro-1-methyl-1H-indazole consists of a bicyclic system with a pyrazole ring fused to a benzene ring. The molecule has a chlorine atom at the 7th position and a methyl group at the 1st position .Chemical Reactions Analysis
Indazoles undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .Scientific Research Applications
Inhibition of Nitric Oxide Synthase
7-Chloro-1-methyl-1H-indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase. This enzyme plays a critical role in various physiological processes, and its inhibition has implications in neuroscience and pharmacology. Research on similar compounds, like 7-methoxy-1H-indazole, has shown structural attributes that contribute to this inhibitory activity (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Reactivity and Spectroscopy
The reactivity of indazoles, including derivatives of 7-Chloro-1-methyl-1H-indazole, has been a subject of study, particularly in the context of N-methylation. This has implications for understanding the chemical behavior of such compounds and their potential applications in synthetic chemistry (Palmer, Findlay, Kennedy, & Mcintyre, 1975).
Corrosion Inhibition
Some derivatives of 7-Chloro-1-methyl-1H-indazole, such as those in the menthone derivatives category, have shown potential as corrosion inhibitors. This application is significant in the field of industrial chemistry, where these compounds could offer eco-friendly solutions for protecting metals against corrosion (Abdeslam et al., 2015).
Antimicrobial and Antifungal Properties
Indazole scaffolds, including those related to 7-Chloro-1-methyl-1H-indazole, have demonstrated significant biological properties like antimicrobial and antifungal actions. These properties make them of interest in the development of new therapeutic agents (Panda et al., 2022).
Structural Analysis
Structural analysis of indazole compounds, including those similar to 7-Chloro-1-methyl-1H-indazole, provides insights into their physical and chemical properties. This is crucial for understanding their reactivity and potential applications in various scientific fields. Studies have been conducted to determine molecular structures using techniques like X-ray crystallography (Kouakou et al., 2015).
Antiproliferative Activity
Compounds structurally related to 7-Chloro-1-methyl-1H-indazole have been explored for their antiproliferative activity. This research is significant in the context of developing new anticancer agents (Molinari et al., 2015).
Safety and Hazards
7-Chloro-1-methyl-1H-indazole is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Indazole-containing derivatives, including 7-Chloro-1-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities. Therefore, it is expected that the medicinal properties of indazole will be explored further in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
7-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLXUCNDBDVKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680933 |
Source
|
Record name | 7-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-methyl-1H-indazole | |
CAS RN |
1216697-27-6 |
Source
|
Record name | 7-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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